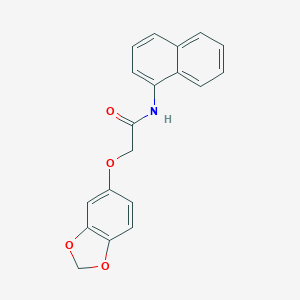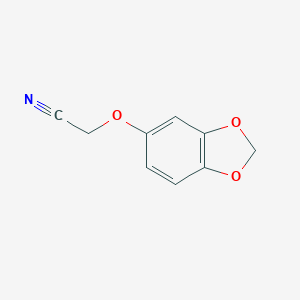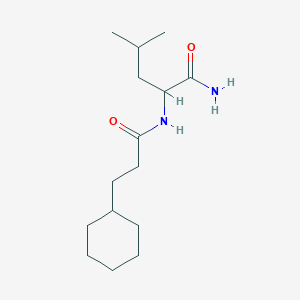![molecular formula C15H15NOS B263302 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide, also known as MSB or TAK-659, is a potent inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of B-cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies and autoimmune diseases.
Wirkmechanismus
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide inhibits BTK by binding to the active site of the enzyme, which prevents its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide also induces apoptosis in B-cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by macrophages and dendritic cells. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can also suppress the activation of T-cells, which are involved in the pathogenesis of autoimmune diseases. In addition, 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can enhance the function of regulatory T-cells, which play a critical role in maintaining immune tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for specific inhibition of B-cell signaling pathways. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide also has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has some limitations, including its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide, including the evaluation of its efficacy and safety in clinical trials for various diseases, such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. The combination of 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide with other anticancer agents or immunomodulators may also be explored to enhance its therapeutic efficacy. In addition, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties may provide new opportunities for the treatment of B-cell disorders.
Synthesemethoden
The synthesis of 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide involves several steps, including the reaction of 2-bromo-4-methylthiophenol with 3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 3-amino-4-methylbenzoic acid. The final step involves the acylation of the amine group with 3-methylbenzoyl chloride. The purity of the final product can be achieved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can inhibit BTK activity and downstream signaling pathways, leading to apoptosis and inhibition of cell proliferation. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax, in preclinical studies.
Eigenschaften
Produktname |
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide |
|---|---|
Molekularformel |
C15H15NOS |
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
3-methyl-N-(2-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C15H15NOS/c1-11-6-5-7-12(10-11)15(17)16-13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H,16,17) |
InChI-Schlüssel |
LIVYZUZBJHNTOR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2SC |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)

![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)

![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)
